a-(Methylamino)cyclobutaneacetic acid HCl

Lipophilicity XLogP3 N-Methylation Effect

α-(Methylamino)cyclobutaneacetic acid hydrochloride (CAS 1518278-28-8) is a conformationally constrained N-methyl amino acid derivative featuring a cyclobutane ring at the α-carbon and a secondary N-methylamine. It is primarily utilized as a building block in peptide and peptidomimetic synthesis, where the cyclobutane motif imposes backbone rigidity and the N-methyl group modulates lipophilicity and conformational preferences.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B7902717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-(Methylamino)cyclobutaneacetic acid HCl
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCNC(C1CCC1)C(=O)O
InChIInChI=1S/C7H13NO2/c1-8-6(7(9)10)5-3-2-4-5/h5-6,8H,2-4H2,1H3,(H,9,10)
InChIKeyYNZZWZPCUWSNKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-(Methylamino)cyclobutaneacetic Acid HCl: Core Physicochemical & Structural Profile for Procurement Evaluation


α-(Methylamino)cyclobutaneacetic acid hydrochloride (CAS 1518278-28-8) is a conformationally constrained N-methyl amino acid derivative featuring a cyclobutane ring at the α-carbon and a secondary N-methylamine [1]. It is primarily utilized as a building block in peptide and peptidomimetic synthesis, where the cyclobutane motif imposes backbone rigidity and the N-methyl group modulates lipophilicity and conformational preferences [1]. The compound is commercially supplied as the hydrochloride salt, typically at ≥95% purity, and is stored at room temperature .

Why Interchanging α-(Methylamino)cyclobutaneacetic Acid HCl with Non-Methylated Cyclobutane Amino Acid Analogs Fails Key Development Objectives


The simple replacement of α-(methylamino)cyclobutaneacetic acid HCl with its non-methylated counterpart (2-amino-2-cyclobutylacetic acid) is precluded by quantifiable differences in fundamental physicochemical parameters that directly dictate peptide pharmacokinetics and conformational behavior. N-Methylation is a well-established strategy to enhance metabolic stability, lipophilicity, and intestinal permeability of peptides, with studies showing that even a single N-methyl modification can dramatically alter the drug-like properties of a peptide scaffold [1]. The specific quantitative differences between the target compound and its closest des-methyl analog are provided below, establishing that generic substitution without confirmatory re-screening would introduce unacceptable uncertainty into lead optimization campaigns.

Quantitative Differentiation Evidence: α-(Methylamino)cyclobutaneacetic Acid HCl vs. Closest Non-Methylated Analog


XLogP3 Lipophilicity Gain: Target Compound vs. Des-Methyl Cyclobutylglycine

The target compound exhibits a computed XLogP3 value of -1.6, substantially higher (less negative) than the -2.1 computed for the des-methyl analog (2-amino-2-cyclobutylacetic acid) [1][2]. This 0.5 log unit increase in lipophilicity directly results from N-methylation and translates to improved membrane permeability potential [3].

Lipophilicity XLogP3 N-Methylation Effect

Rotatable Bond Count Increase: Conformational Flexibility Difference vs. Des-Methyl Cyclobutylglycine

The target compound possesses 3 rotatable bonds compared to only 2 for the des-methyl analog [1][2]. The additional rotatable bond arises from the N-methyl group, which alters the conformational landscape of peptides incorporating this residue and can influence backbone secondary structure preferences [3].

Conformational Flexibility Rotatable Bonds Peptide Backbone Design

N-Methylation Class Effect: Enhanced Proteolytic Stability and Extended Half-Life vs. Non-Methylated Analogs

Extensive literature demonstrates that N-methylation of amino acid residues confers significantly increased resistance to proteolytic degradation, which is a major limitation of peptide therapeutics [1]. While a direct head-to-head stability comparison for this specific cyclobutane scaffold is not available in the public domain, the class-level evidence indicates that N-methyl amino acids routinely exhibit 10- to 100-fold improvements in proteolytic half-life compared to their non-methylated counterparts when incorporated into peptides [2].

Proteolytic Stability Half-Life Peptidomimetic Design

Optimal Application Scenarios for α-(Methylamino)cyclobutaneacetic Acid HCl Based on Quantitative Differentiation Evidence


Peptide Lead Optimization Requiring 0.5+ Log Unit Lipophilicity Enhancement

When a peptide or peptidomimetic lead series requires a modest but meaningful increase in lipophilicity (approximately 0.5 log units) to improve membrane permeability, substitution with α-(methylamino)cyclobutaneacetic acid HCl in place of the non-methylated cyclobutylglycine residue is quantitatively justified. The XLogP3 shift from -2.1 to -1.6 [1] meets this objective without introducing additional ring systems or halogens, thereby maintaining ligand efficiency and minimizing off-target risk.

Peptide Backbone Rigidity Modification with Controlled Conformational Entropy

For structure-activity relationship studies exploring the effect of backbone flexibility on target binding, the 3 rotatable bonds of the target compound versus 2 for the des-methyl analog [2] offer a quantifiable increase in conformational space. This is particularly valuable for probing the entropic contribution to binding affinity without substantially altering steric bulk or hydrogen-bonding capacity.

Proteolytic Stability-Focused Peptide Engineering Programs

In projects where systemic half-life or resistance to gastrointestinal proteases is a primary optimization endpoint, the N-methyl amino acid class effect provides a compelling rationale for prioritizing this building block over its non-methylated cyclobutane analogs [3]. The expected 10- to 100-fold improvement in proteolytic stability can be a decisive factor in achieving in vivo efficacy milestones.

Quote Request

Request a Quote for a-(Methylamino)cyclobutaneacetic acid HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.